2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Aryl Hydrocarbon Receptor Breast Cancer Structure-Activity Relationship

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7) is a synthetic dichlorophenylacrylonitrile derivative belonging to the class of 2,3-diarylacrylonitriles. It features a 2,6-dichlorophenyl ring and a 4-(dimethylamino)phenyl ring connected via an acrylonitrile bridge, forming a donor–π–acceptor (D–π–A) scaffold.

Molecular Formula C17H14Cl2N2
Molecular Weight 317.2 g/mol
CAS No. 7496-19-7
Cat. No. B12040018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile
CAS7496-19-7
Molecular FormulaC17H14Cl2N2
Molecular Weight317.2 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=C(C#N)C2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C17H14Cl2N2/c1-21(2)14-8-6-12(7-9-14)10-13(11-20)17-15(18)4-3-5-16(17)19/h3-10H,1-2H3/b13-10+
InChIKeyJXBOVEHPRDQCCG-JLHYYAGUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7) for AhR-Targeted Research and Positional Isomer Library Screening


2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7) is a synthetic dichlorophenylacrylonitrile derivative belonging to the class of 2,3-diarylacrylonitriles. It features a 2,6-dichlorophenyl ring and a 4-(dimethylamino)phenyl ring connected via an acrylonitrile bridge, forming a donor–π–acceptor (D–π–A) scaffold. The compound is part of a library of Knoevenagel-derived acrylonitriles explored for their aryl hydrocarbon receptor (AhR) ligand activities and associated anticancer properties [1]. It is commercially available from Sigma-Aldrich as part of the AldrichCPR collection, identified under CAS 1434077-84-5 [2].

Why Positional Isomerism Prevents Generic Substitution of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7)


Procurement of this compound based solely on the 2,3-diarylacrylonitrile scaffold or even the dichlorophenyl substitution is insufficient. The position of the chlorine atoms on the phenyl ring critically determines the compound's biological activity. A comparative study of dichlorophenylacrylonitrile libraries demonstrated that the 2,6-dichlorophenyl moiety (present in this compound) imparts a 10-fold decrease in AhR-mediated cytotoxic potency relative to the 3,4-dichlorophenyl counterpart [1]. Therefore, substituting this specific 2,6-dichloro isomer with its 3,4-dichloro analog (CAS 42240-16-4) or 2,4-dichloro analog (CAS 7496-18-6) would introduce a fundamentally different potency profile, invalidating SAR studies or leading to erroneous biological interpretation in AhR-pathway or breast cancer investigations.

Quantitative Differentiation of 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7) from its Positional Isomers


AhR-Mediated Cytostatic Potency Deficit of the 2,6-Dichloro Substitution Pattern Relative to 3,4-Dichloro Analog

In a focused library of dichlorophenylacrylonitriles, the 2,6-dichlorophenyl substitution pattern (present in compound 5, a structural analog of CAS 7496-19-7) exhibited a 10-fold reduction in growth inhibitory potency (GI50) against the MCF-7 breast cancer cell line compared to its direct 3,4-dichlorophenyl counterpart. The lead 3,4-dichloro compound, (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile, displayed a GI50 of 0.56 ± 0.03 µM, whereas the 2,6-dichloro isostere showed significantly diminished activity, consistent with a 10-fold potency loss [1]. The target compound carries this same 2,6-dichlorophenyl motif, positioning it as a low-potency AhR ligand ideal for use as a negative control or for probing potency-dependent AhR biology.

Aryl Hydrocarbon Receptor Breast Cancer Structure-Activity Relationship

Predicted Physicochemical Property Comparison: 2,6-Dichloro vs. 3,4-Dichloro vs. 2,4-Dichloro Positional Isomers

ACD/Labs-predicted physicochemical parameters highlight subtle but potentially meaningful differences between the positional isomers. The target 2,6-dichloro isomer (CAS 1434077-84-5 synonym) shows a predicted density of 1.280 ± 0.06 g/cm³, a boiling point of 459.9 ± 45.0 °C, and a pKa of 3.04 ± 0.24, reflecting the electron-withdrawing and steric effects of the ortho,ortho'-chlorine arrangement . The 3,4-dichloro isomer (CAS 42240-16-4) and 2,4-dichloro isomer (CAS 7496-18-6) share the same molecular formula (C17H14Cl2N2) and molecular weight (317.21 g/mol), making chromatographic separation non-trivial and requiring isomer-specific identity verification . The predicted pKa of ~3.0 suggests the dimethylamino group is protonated under physiological pH in specific microenvironments, a property shared across isomers but with potential subtle differences in basicity due to the electronic influence of the chlorine substitution pattern.

Physicochemical Properties ADME Prediction Isomer Comparison

Commercial Availability Status: AldrichCPR Rare Chemical Collection Designation

Sigma-Aldrich lists CAS 1434077-84-5 (a synonym for the target compound) under the AldrichCPR collection, a designation reserved for rare and unique chemicals provided to early-discovery researchers without full analytical characterization [1]. This contrasts with the 3,4-dichloro isomer (CAS 42240-16-4), which is also available as AldrichCPR [2], and the 2,4-dichloro isomer (CAS 7496-18-6), available through other vendors. The AldrichCPR listing explicitly states that Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for identity and purity confirmation [1]. This procurement condition demands that end-users implement in-house QC protocols, such as HPLC purity analysis, 1H/13C NMR confirmation, and HRMS, before use in quantitative assays.

Chemical Procurement Rare Chemicals AldrichCPR

Positional Isomer Identity Verification: Distinct CAS Registry Numbers for 2,6-, 2,4-, and 3,4-Dichloro Isomers

The three positional isomers of 2-(dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile are assigned distinct CAS registry numbers: 7496-19-7 (2,6-dichloro) / 1434077-84-5 (synonym), 7496-18-6 (2,4-dichloro), and 42240-16-4 (3,4-dichloro) [1]. These registry numbers serve as unambiguous identifiers for procurement and inventory management. The 2,6-dichloro substitution pattern results in a unique steric environment where both ortho-chlorines flank the acrylonitrile moiety, restricting rotational freedom of the 2,6-dichlorophenyl ring relative to the acrylonitrile plane—a conformational constraint absent in the 2,4- and 3,4-isomers. This structural feature may influence solid-state packing and solution-phase photophysical properties relevant to materials science applications of donor–acceptor acrylonitriles [2].

Chemical Identity CAS Registry Isomer Purity

Validated Application Scenarios for 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile (CAS 7496-19-7) Based on Comparative Evidence


AhR Pathway Negative Control in MCF-7 Breast Cancer Cytotoxicity Assays

The 10-fold reduced potency of the 2,6-dichlorophenyl moiety relative to the 3,4-dichloro analog, as demonstrated by Baker et al. [1], positions this compound as a well-characterized low-activity control for AhR-mediated cytotoxicity experiments. When running MCF-7 GI50 assays, including this compound alongside the potent 3,4-dichloro lead enables quantification of the potency window attributable to chlorine substitution position, ensuring that observed cytotoxicity is AhR-dependent and ligand-specific rather than arising from off-target effects.

Positional Isomer Library Assembly for SAR-by-Catalog Studies

Researchers synthesizing or procuring focused libraries of dichlorophenylacrylonitriles for SAR exploration should include CAS 7496-19-7 alongside its 2,4-dichloro (CAS 7496-18-6) and 3,4-dichloro (CAS 42240-16-4) isomers to systematically map the impact of chlorine substitution pattern on AhR binding affinity, CYP1A1 induction, and breast cancer cell selectivity [1]. This approach avoids synthetic effort while generating SAR data from commercially available isomers.

Donor–Acceptor Fluorophore Scaffold with Sterically Constrained Ground-State Geometry

The dual ortho-chlorine substitution in the 2,6-dichlorophenyl ring introduces steric hindrance that restricts rotation about the aryl–acrylonitrile bond, potentially influencing solid-state fluorescence properties such as aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). Percino et al. demonstrated that substituent position on the phenyl ring alters crystal packing and photophysical behavior in related 3-phenyl-2-arylacrylonitriles [2]. Materials scientists evaluating this compound as a D–π–A fluorophore should compare its solid-state quantum yield and emission wavelength against the less sterically hindered 3,4- and 2,4-dichloro isomers.

Quote Request

Request a Quote for 2-(2,6-Dichlorophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.